molecular formula C7H3D4FO B1145549 4-Fluoroanisole-2,3,5,6-d4 CAS No. 1219802-94-4

4-Fluoroanisole-2,3,5,6-d4

Cat. No.: B1145549
CAS No.: 1219802-94-4
M. Wt: 130.1529303
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroanisole-2,3,5,6-d4 typically involves the deuteration of 4-fluoroanisole. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out using deuterated solvents and a catalyst to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

4-Fluoroanisole-2,3,5,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Various substituted anisoles.

    Oxidation: Fluoroanisaldehydes or fluoroanisic acids.

    Reduction: Fluoroanisyl alcohols.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-Fluoroanisole-2,3,5,6-d4 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a reference compound in NMR spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.

    Industry: Applied in the synthesis of fine chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoroanisole-2,3,5,6-d4 is primarily related to its role as a labeled compound in NMR spectroscopy. The deuterium atoms provide distinct signals that help in elucidating molecular structures and reaction pathways. In metabolic studies, it acts as a tracer to monitor the incorporation and transformation of the compound within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoroanisole-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and metabolic studies.

Properties

IUPAC Name

2-deuterio-4-fluoro-1-(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPWUFMFHBIKQI-VZOYEPQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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